SC209: A Technical Guide to a Novel Tubulin-Targeting ADC Payload
SC209: A Technical Guide to a Novel Tubulin-Targeting ADC Payload
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of SC209 (3-Aminophenyl Hemiasterlin), a potent tubulin-inhibiting payload utilized in the development of next-generation antibody-drug conjugates (ADCs). SC209 is a critical component of the clinical-stage ADC, STRO-002, where it is engineered for targeted delivery to cancer cells. This document outlines the mechanism of action, preclinical data, and relevant experimental methodologies for SC209.
Core Concepts and Mechanism of Action
SC209 is a synthetic derivative of hemiasterlin, a natural product known for its potent antimitotic activity. As the cytotoxic warhead of an ADC, SC209 is linked to a monoclonal antibody that targets a specific tumor-associated antigen. Upon binding to the target cell, the ADC is internalized, and SC209 is released intracellularly, where it exerts its cytotoxic effects.
The primary mechanism of action of SC209 is the inhibition of tubulin polymerization.[1][2][3][4][5] By binding to tubulin, SC209 disrupts the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption leads to cell cycle arrest, primarily in the G2/M phase, and subsequent induction of apoptosis (programmed cell death).
A key feature of SC209 is its reduced potential for drug efflux via the P-glycoprotein 1 (P-gp) drug pump, a common mechanism of multidrug resistance in cancer cells.[1][2][3][6] This property suggests that SC209-containing ADCs may be effective in treating tumors that have developed resistance to other chemotherapeutic agents.
Quantitative Data Summary
The following tables summarize the available quantitative data for SC209 and the corresponding ADC, STRO-002.
Table 1: In Vitro Cytotoxicity of SC209 and STRO-002
| Compound/ADC | Cell Line | Target Antigen | EC50 (nM) | Reference |
| SC209 | Igrov1 | Folate Receptor α (FolRα) | 3.6 | [6] |
| SC209 | KB | Folate Receptor α (FolRα) | 3.9 | [6] |
| STRO-002 | Multiple FolRα-positive ovarian and endometrial cancer cell lines | Folate Receptor α (FolRα) | 0.1 - 3 | [7] |
Table 2: Comparative In Vitro Tubulin Polymerization Inhibition
| Compound | Description | Potency | Reference |
| SC209 | 3-Aminophenyl Hemiasterlin | Potent inhibitor of tubulin polymerization | [2][3] |
| MMAE | Monomethyl auristatin E | Known tubulin inhibitor | [2][3] |
| Maytansine | Ansamitocin | Known tubulin inhibitor | [2][3] |
Signaling and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of an SC209-based ADC and a typical experimental workflow for its evaluation.
Caption: Mechanism of action of an SC209-based ADC.
Caption: Experimental workflow for preclinical evaluation of an SC209-based ADC.
Key Experimental Protocols
Detailed methodologies for key experiments are provided below. These are representative protocols based on standard laboratory procedures.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal effective concentration (EC50) of SC209 or an SC209-containing ADC on cancer cell lines.
Materials:
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Cancer cell lines (e.g., Igrov1, KB)
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Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
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SC209 or ADC stock solution (in DMSO)
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96-well cell culture plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
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Plate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of SC209 or the ADC in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or ADC. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for 72-120 hours.
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Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the EC50 value.
Tubulin Polymerization Assay
Objective: To assess the inhibitory effect of SC209 on tubulin polymerization in vitro.
Materials:
-
Purified tubulin protein
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Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
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GTP solution (10 mM)
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SC209, positive control (e.g., colchicine), and negative control (DMSO)
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96-well plate suitable for absorbance measurement
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Temperature-controlled plate reader (340 nm)
Procedure:
-
Prepare a reaction mixture containing tubulin polymerization buffer, GTP, and the test compound (SC209, controls) in a 96-well plate.
-
Pre-warm the plate to 37°C.
-
Initiate the polymerization by adding purified tubulin to each well.
-
Immediately place the plate in the plate reader and measure the absorbance at 340 nm every minute for 60 minutes at 37°C.
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Plot the change in absorbance over time. Inhibition of polymerization is observed as a decrease in the rate and extent of the absorbance increase compared to the DMSO control.
In Vivo Tumor Xenograft Efficacy Study
Objective: To evaluate the anti-tumor activity of an SC209-containing ADC in a mouse model.
Materials:
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Immunocompromised mice (e.g., nude or SCID)
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Cancer cell line for tumor implantation (e.g., Igrov1)
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Matrigel (optional)
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STRO-002 (ADC) and vehicle control solution
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Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
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Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
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Administer the ADC (e.g., STRO-002) or vehicle control intravenously or intraperitoneally at the desired dose and schedule.
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Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.
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Continue treatment and monitoring for a specified period or until tumors in the control group reach a defined endpoint.
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At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Plot tumor growth curves and calculate tumor growth inhibition (TGI) for each treatment group.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of STRO-002, a Novel Homogeneous ADC Targeting Folate Receptor Alpha, for the Treatment of Ovarian and Endometrial Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sutrobio.com [sutrobio.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 12th Biennial Ovarian Cancer Research Symposium – STRO-002 Abstract | Sutro Biopharma, Inc. [sutrobio.com]
